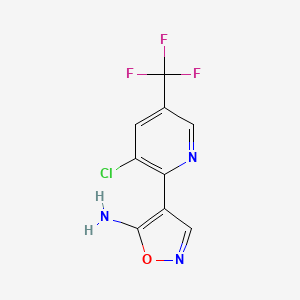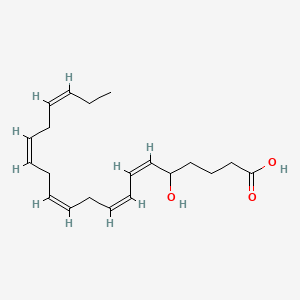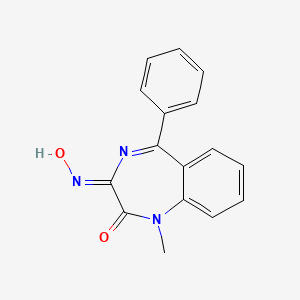
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of meso-tetra(n-methyl-4-pyridyl) porphine with a copper salt, such as copper chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metalation of the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the copper center is reduced.
Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fe(iii) meso-tetra(n-methyl-4-pyridyl) porphine pentachloride
- Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Pd(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Uniqueness
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific metal center, which imparts distinct redox properties and reactivity. This makes it particularly useful for studying copper-containing enzymes and developing copper-based sensors and therapeutic agents .
Propriétés
Formule moléculaire |
C44H36Cl4CuN8 |
|---|---|
Poids moléculaire |
882.2 g/mol |
Nom IUPAC |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
HQBQUMQOOUMUKH-UHFFFAOYSA-J |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)

![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)


![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)



